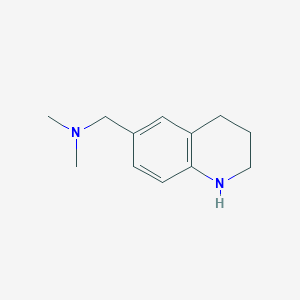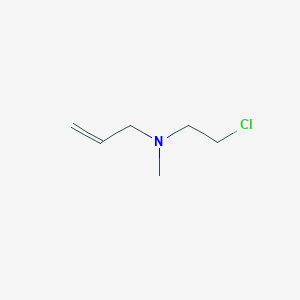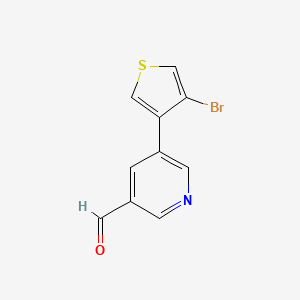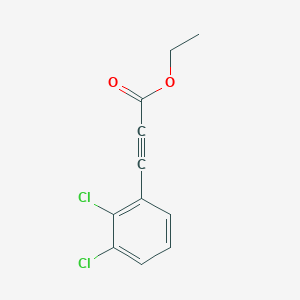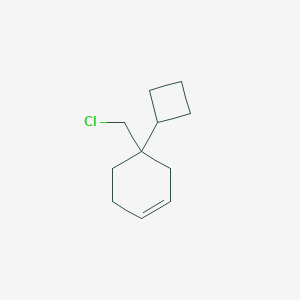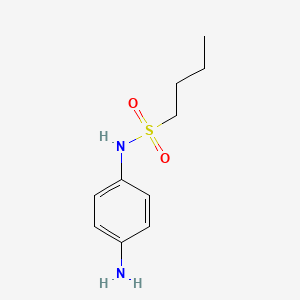![molecular formula C15H23F2N3 B13197440 7,7-Difluoro-1-[1-(2-methylpropyl)-1H-pyrazol-4-yl]-2-azaspiro[3.5]nonane](/img/structure/B13197440.png)
7,7-Difluoro-1-[1-(2-methylpropyl)-1H-pyrazol-4-yl]-2-azaspiro[3.5]nonane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,7-Difluoro-1-[1-(2-methylpropyl)-1H-pyrazol-4-yl]-2-azaspiro[3.5]nonane is a synthetic compound with a molecular formula of C15H23F2N3 and a molecular weight of 283.36 g/mol . This compound is characterized by its unique spirocyclic structure, which includes a pyrazole ring and two fluorine atoms at the 7th position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-Difluoro-1-[1-(2-methylpropyl)-1H-pyrazol-4-yl]-2-azaspiro[35]nonane typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for research and industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
7,7-Difluoro-1-[1-(2-methylpropyl)-1H-pyrazol-4-yl]-2-azaspiro[3.5]nonane can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
7,7-Difluoro-1-[1-(2-methylpropyl)-1H-pyrazol-4-yl]-2-azaspiro[3.5]nonane has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 7,7-Difluoro-1-[1-(2-methylpropyl)-1H-pyrazol-4-yl]-2-azaspiro[3.5]nonane involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes and functions .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 7,7-Difluoro-1-[1-(2-methylpropyl)-1H-pyrazol-4-yl]-2-azaspiro[3.5]nonane include other spirocyclic compounds and pyrazole derivatives. Examples include:
- 7,7-Difluoro-1-[1-(2-methylpropyl)-1H-pyrazol-4-yl]-2-azaspiro[3.5]octane
- 7,7-Difluoro-1-[1-(2-methylpropyl)-1H-pyrazol-4-yl]-2-azaspiro[3.5]decane .
Uniqueness
The uniqueness of this compound lies in its specific spirocyclic structure and the presence of fluorine atoms, which can significantly influence its chemical and biological properties. These features make it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C15H23F2N3 |
|---|---|
Peso molecular |
283.36 g/mol |
Nombre IUPAC |
7,7-difluoro-3-[1-(2-methylpropyl)pyrazol-4-yl]-2-azaspiro[3.5]nonane |
InChI |
InChI=1S/C15H23F2N3/c1-11(2)8-20-9-12(7-19-20)13-14(10-18-13)3-5-15(16,17)6-4-14/h7,9,11,13,18H,3-6,8,10H2,1-2H3 |
Clave InChI |
QBVKRDBEAACIFE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CN1C=C(C=N1)C2C3(CCC(CC3)(F)F)CN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Chloro-1-propyl-1H-imidazo[4,5-c]pyridine](/img/structure/B13197364.png)
![1-[(4S)-4-methoxypyrrolidin-3-yl]-3-(propan-2-yl)urea](/img/structure/B13197365.png)

![[(3-Fluoro-4-methylphenyl)methyl][(2-nitrophenyl)methyl]amine](/img/structure/B13197389.png)
![2-[3-(Propan-2-yloxy)-1,2-oxazol-5-yl]acetic acid](/img/structure/B13197393.png)


